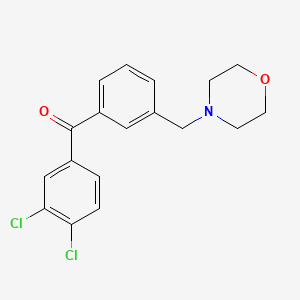
3,4-Dichloro-3'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-3’-morpholinomethyl benzophenone is a compound with the IUPAC name (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . It has a molecular weight of 350.24 . This compound is also known as UV-9 or Benzophenone-12.
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-3’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 350.24 . The IUPAC name is (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . Unfortunately, the search results do not provide further information on the physical and chemical properties of 3,4-Dichloro-3’-morpholinomethyl benzophenone.Aplicaciones Científicas De Investigación
Photochemistry in Biological and Bioorganic Chemistry
- Applications : Benzophenone photophores, including derivatives like 3,4-Dichloro-3'-morpholinomethyl benzophenone, are extensively used in biological and bioorganic chemistry. Their unique photochemical properties enable applications such as binding/contact site mapping of protein interactions, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These compounds can form a biradicaloid triplet state which enables hydrogen atom abstraction and subsequent stable covalent bond formation under specific light conditions.
- Advantages : These compounds demonstrate low reactivity toward water, stability in ambient light, and can be excited conveniently at 365 nm. They are also commercially available in various forms for research and industrial applications.
- Source : (Dormán et al., 2016)
Photostability and Toxicity Studies
- Applications : Studies have been conducted on the transformation of benzophenone derivatives in chlorinated water, which is relevant to environmental safety and water treatment processes. The formation of chlorinated products and their photostability and toxicity have been analyzed.
- Implications : These studies are crucial for understanding the environmental impact and safety of benzophenone derivatives, including their transformation products in aquatic ecosystems.
- Source : (Zhuang et al., 2013)
Antitumor Activity
- Applications : Benzophenone derivatives, including morpholine conjugated analogues, have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. These studies are significant for developing potential therapeutic agents for cancer treatment.
- Findings : Certain structural configurations of benzophenone derivatives have shown promising results in inhibiting cancer progression through mechanisms like cell cycle arrest and apoptosis.
- Source : (Al‐Ghorbani et al., 2017)
Photopolymerization Processes
- Applications : Benzophenone derivatives are used in photopolymerization processes. The kinetics of photopolymerization and the role of different structures in these processes have been studied, which is important for material science and industrial applications.
- Source : (Meng-zhou, 2007)
Environmental Impact and Water Treatment
- Applications : The degradation and transformation pathways of benzophenone derivatives in water treatment processes have been studied. This research is crucial for understanding the environmental impact of these compounds and for developing effective water treatment strategies.
- Source : (Cao et al., 2021)
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQZLHFWYWWHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643107 |
Source


|
| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-24-0 |
Source


|
| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
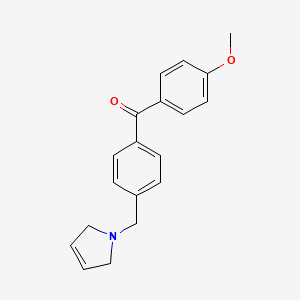
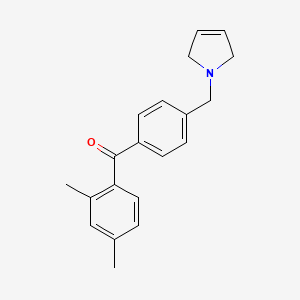
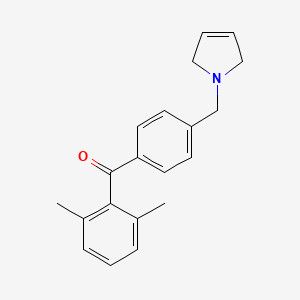
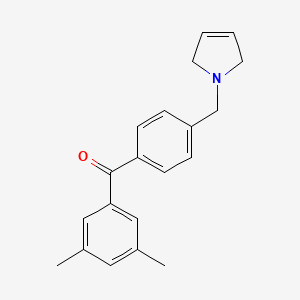
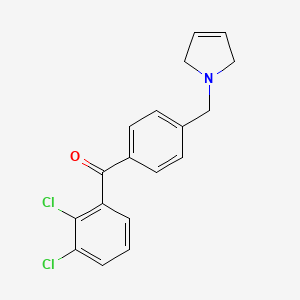
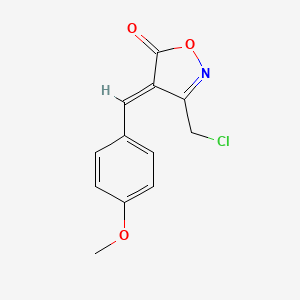
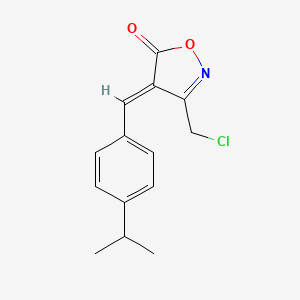
![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)
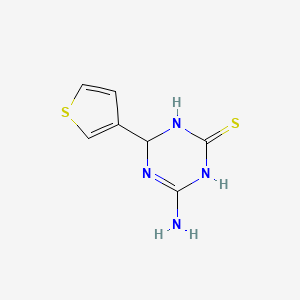
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

